S-Carbamylcysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

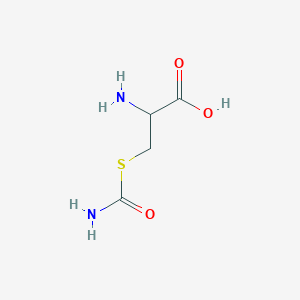

S-Carbamylcysteine is an organic compound with the molecular formula C4H8N2O3S It is a derivative of alanine, where a carbamyl group is attached to the sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-Carbamylcysteine typically involves the reaction of alanine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: S-Carbamylcysteine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound can lead to the formation of thiols or thioethers.

Substitution: The carbamyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2.1. Bioconjugation and Protein Labeling

One of the prominent applications of S-Carbamylcysteine is in bioconjugation techniques for protein labeling. The compound's reactivity with thiol groups allows for selective modification of cysteine residues in proteins, facilitating the study of protein interactions and functions within biological systems. Recent studies have demonstrated that β-carbonyl sulfonium compounds can be utilized for cysteine-specific bioconjugation, enhancing the specificity and efficiency of protein labeling methods .

2.2. Antioxidant Properties

This compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This characteristic is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases such as cancer and neurodegenerative disorders. Research has shown that compounds like this compound can reduce ROS levels and inhibit apoptosis caused by protein glycation, highlighting its potential therapeutic benefits .

2.3. Glycation Inhibition

The ability of this compound to inhibit glycation processes is another significant application. Glycation, a non-enzymatic reaction between sugars and proteins, leads to the formation of advanced glycation end-products (AGEs), which are associated with diabetes and aging. Studies indicate that this compound can effectively prevent glycation-induced modifications in proteins, thereby reducing the risk of complications related to diabetes .

3.1. Cysteine Carbonylation Studies

A study investigating cysteine carbonylation revealed that reactive carbonyl species from lipid peroxidation could induce structural changes in proteins, affecting their function. The research highlighted how this compound can react with these species, potentially serving as a protective agent against oxidative modifications .

3.2. Inhibition of Cysteine Proteases

Research has demonstrated that this compound can inhibit cysteine proteases by modifying active site residues. This inhibition is relevant in understanding the role of cysteine modifications in various pathologies, including cancer and metabolic disorders . The formation of stable adducts between this compound and reactive aldehydes was quantified using mass spectrometry techniques, showcasing its utility in biochemical assays .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Bioconjugation | Selective modification of cysteine residues in proteins | Enhanced specificity and efficiency in protein labeling |

| Antioxidant Activity | Scavenging of reactive oxygen species | Reduction in oxidative stress markers |

| Glycation Inhibition | Prevention of non-enzymatic glycation processes | Decreased formation of advanced glycation end-products |

| Cysteine Protease Inhibition | Modification of active site residues leading to enzyme inhibition | Significant reduction in protease activity observed |

Wirkmechanismus

The mechanism of action of S-Carbamylcysteine involves its interaction with specific molecular targets and pathways. The carbamyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

3-Carbamylalanine: Similar structure but lacks the sulfur atom.

Thioalanine: Contains a sulfur atom but lacks the carbamyl group.

Carbamylcysteine: Contains both a carbamyl group and a sulfur atom but differs in the position of these groups.

Uniqueness: S-Carbamylcysteine is unique due to the presence of both a carbamyl group and a sulfur atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

IUPAC Name |

2-amino-3-carbamoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3S/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAUVDYBDJTJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2072-71-1 |

Source

|

| Record name | S-Carbamoylcysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.